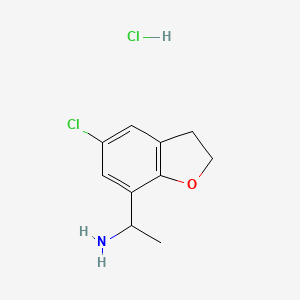

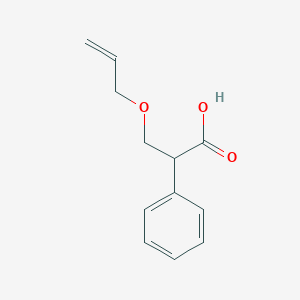

2-Phenyl-3-prop-2-enoxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenolic compounds like “2-Phenyl-3-prop-2-enoxypropanoic acid” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “2-Phenyl-3-prop-2-enoxypropanoic acid” is determined by its molecular formula, C12H14O3. The structure of a molecule affects its strength as an acid or base. Factors such as the strengths of acids and bases vary over many orders of magnitude, and the structural and electronic factors control the acidity or basicity of a molecule .Chemical Reactions Analysis

Phenolic compounds like “2-Phenyl-3-prop-2-enoxypropanoic acid” undergo various chemical reactions. These include modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation are defined by their diverse chemical structure .Wissenschaftliche Forschungsanwendungen

Renewable Building Blocks for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally similar to 2-Phenyl-3-prop-2-enoxypropanoic acid, has been explored as a renewable building block for polybenzoxazine synthesis. This approach offers a sustainable alternative to phenol for enhancing the reactivity of –OH bearing molecules toward benzoxazine ring formation, leading to materials with promising thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Coordination Chemistry for Novel Materials

2-(2-Carboxyphenoxy)terephthalic acid, another analogue, has been utilized as a versatile building block in coordination chemistry to generate a series of novel coordination compounds. These compounds exhibit a wide structural diversity and have potential applications in luminescence sensing and magnetism, demonstrating the utility of phenyl-substituted propanoic acids in the development of new materials (Jinzhong Gu et al., 2017).

Photopolymerization and Biomedical Applications

Photopolymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate, involving a compound with a phenyl group similar to 2-Phenyl-3-prop-2-enoxypropanoic acid, has been studied for its rapid polymerization into hydrogels. This process maintains high cell viability, highlighting its significance in the encapsulation of living cells for biomedical applications (Benjamin D Fairbanks et al., 2009).

Heterocyclic Compound Synthesis

3-(4-Phenyl) benzoyl propionic acid has been used as a starting material for synthesizing various heterocyclic compounds, such as furanones, pyrrolinones, and quinazolinones. This research underscores the role of phenyl-substituted propanoic acids in synthetic organic chemistry, offering pathways to diverse heterocyclic structures (A. Y. Soliman et al., 2010).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Biochemical Pathways

Similar compounds, such as 3-phenyl-2-propene compounds, have been shown to undergo oxidation, resulting in various products including benzaldehyde, benzoic acid, and epoxide . These products result from the oxidation of the carbon-carbon double bond .

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function.

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives, such as “2-Phenyl-3-prop-2-enoxypropanoic acid”, has witnessed rapid development in recent years. Both heterogeneous and homogeneous catalysts can promote these reactions. Future research will likely focus on understanding the mechanistic aspects of the catalytic hydrogenation .

Eigenschaften

IUPAC Name |

2-phenyl-3-prop-2-enoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-8-15-9-11(12(13)14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIMAMPHOMQCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)

![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)